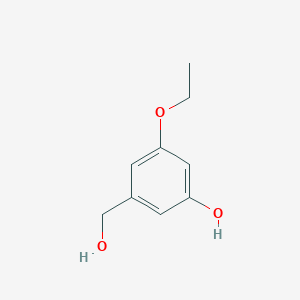

3-Ethoxy-5-(hydroxymethyl)phenol

Description

The exact mass of the compound this compound is 168.078644241 g/mol and the complexity rating of the compound is 127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-12-9-4-7(6-10)3-8(11)5-9/h3-5,10-11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPFUOPQTLMIGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730885 | |

| Record name | 3-Ethoxy-5-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906079-93-4 | |

| Record name | 3-Ethoxy-5-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxy 5 Hydroxymethyl Phenol

The synthesis of 3-Ethoxy-5-(hydroxymethyl)phenol can be achieved through the Williamson ether synthesis, a well-established method for preparing ethers. This reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide in the presence of a base.

A specific reported method for the synthesis of this compound involves the reaction of 5-hydroxymethyl-benzene-1,3-diol with ethyl iodide. chemicalbook.com In this procedure, potassium carbonate (K2CO3) serves as the base, and dimethylformamide (DMF) is used as the solvent. The reaction mixture is heated to facilitate the formation of the ether linkage.

The reaction proceeds as follows: The base deprotonates one of the hydroxyl groups of 5-hydroxymethyl-benzene-1,3-diol, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic ethyl group of ethyl iodide in an SN2 reaction, displacing the iodide ion and forming the ethoxy group. wikipedia.orgorganicchemistrytutor.com The resulting product is this compound.

Following the reaction, a workup procedure is necessary to isolate and purify the desired product. This typically involves filtering off the inorganic base, extracting the product into an organic solvent such as ethyl acetate, washing the organic layer to remove any remaining impurities, and finally, removing the solvent under reduced pressure. chemicalbook.com Purification of the crude product is often achieved through column chromatography. chemicalbook.com

A detailed breakdown of the reaction conditions and yield for this synthesis is provided in the table below.

Interactive Data Table: Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |

| 5-hydroxymethyl-benzene-1,3-diol | Ethyl iodide | K2CO3 | DMF | 60°C | 4 h | 42% |

Data sourced from ChemicalBook. chemicalbook.com

Green Chemistry Principles in 3 Ethoxy 5 Hydroxymethyl Phenol Synthesis

The traditional synthesis of 3-Ethoxy-5-(hydroxymethyl)phenol, while effective, presents several areas for improvement when evaluated through the lens of green chemistry principles. The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comsigmaaldrich.com

The conventional Williamson ether synthesis often has a low atom economy, as a stoichiometric amount of base is consumed and converted into a salt byproduct. byjus.com The use of hazardous reagents and solvents, such as ethyl iodide and DMF, further detracts from the greenness of the process.

Potential green chemistry-inspired modifications to the synthesis of this compound could focus on several key areas:

Use of Greener Solvents: The solvent plays a crucial role in the environmental impact of a chemical process. DMF, while a common solvent for this type of reaction, has associated health and environmental concerns. Greener alternatives could include bio-based solvents like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable feedstocks and have a better safety profile. sigmaaldrich.comsigmaaldrich.com Polyethylene glycol (PEG) and its solutions can also serve as less toxic alternatives to solvents like DMF. merckmillipore.com

Alternative Alkylating Agents: Ethyl iodide is a reactive but also hazardous alkylating agent. Greener alternatives to alkyl halides are being explored for O-alkylation reactions. For instance, dimethyl carbonate has been investigated as a greener methylating agent, and similar principles could be applied to develop ethylating agents. rsc.org Another approach is the catalytic ethoxylation of phenols using ethylene (B1197577) oxide, a highly atom-economical process, though it requires careful handling due to the hazardous nature of ethylene oxide. cleaninginstitute.orgwikipedia.org

Catalytic Approaches: Moving from a stoichiometric base to a catalytic system can significantly improve the atom economy and reduce waste. The use of solid acid or base catalysts can simplify product purification and allow for catalyst recycling. rsc.orgwhiterose.ac.uk For instance, the O-alkylation of phenols can be achieved with good yields using Lewis or Brønsted acid catalysts, with water being the only byproduct. rsc.org

The table below outlines a comparison between the traditional synthesis and potential greener alternatives, highlighting the principles of green chemistry.

Interactive Data Table: Green Chemistry Comparison for this compound Synthesis

| Principle of Green Chemistry | Traditional Method (Williamson Ether Synthesis) | Potential Greener Alternative |

| Prevention of Waste | Generates inorganic salt byproduct (e.g., potassium iodide). | Catalytic methods minimize byproduct formation. |

| Atom Economy | Lower atom economy due to stoichiometric base. | Catalytic reactions and use of reagents like ethylene oxide improve atom economy. |

| Less Hazardous Chemical Syntheses | Uses hazardous ethyl iodide. | Use of less hazardous alkylating agents like diethyl carbonate or catalytic ethoxylation. |

| Safer Solvents and Auxiliaries | Employs DMF, a solvent with health concerns. | Replacement with bio-based solvents like ethanol, 2-MeTHF, or less toxic options like PEG. sigmaaldrich.commerckmillipore.comnumberanalytics.com |

| Use of Renewable Feedstocks | Starting materials may be petroleum-derived. | Use of bio-derived solvents and potentially bio-derived starting materials. |

| Catalysis | Uses a stoichiometric amount of base. | Employment of recyclable solid acid or base catalysts, or phase-transfer catalysts to improve efficiency. rsc.orgwhiterose.ac.uk |

By incorporating these green chemistry principles, the synthesis of this compound could be made more sustainable, safer, and more environmentally friendly.

Chemical Reactivity and Derivatization Studies of 3 Ethoxy 5 Hydroxymethyl Phenol

Transformations Involving the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) attached to the aromatic ring behaves as a primary benzylic alcohol. Its reactivity is influenced by the electron-donating ethoxy group and the electron-withdrawing phenolic hydroxyl group on the phenyl ring.

Oxidation Reactions of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent used. ksu.edu.sa Milder oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective oxidation to the corresponding aldehyde, 3-ethoxy-5-hydroxybenzaldehyde. orgchemboulder.com The use of stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the formation of the carboxylic acid, 3-ethoxy-5-hydroxybenzoic acid. orgchemboulder.comyoutube.com

Table 1: Oxidation Reactions of the Hydroxymethyl Group

| Oxidizing Agent | Product | Reaction Conditions | Anticipated Yield |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | 3-Ethoxy-5-hydroxybenzaldehyde | Dichloromethane, Room Temp | Good |

| Pyridinium Chlorochromate (PCC) | 3-Ethoxy-5-hydroxybenzaldehyde | Dichloromethane, Room Temp | High |

Esterification and Etherification of the Hydroxyl Functionality

The benzylic hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions to form the corresponding esters. ias.ac.in Similarly, etherification can be achieved by reacting the compound with alkyl halides in the presence of a base, following a Williamson-type synthesis. ias.ac.in The reactivity of the benzylic alcohol is generally higher than that of the phenolic hydroxyl group under neutral or mildly acidic conditions for these transformations. studentdoctor.netquora.com

Table 2: Esterification and Etherification of the Hydroxymethyl Group

| Reagent | Product Type | Catalyst/Base | Anticipated Product Name |

|---|---|---|---|

| Acetic Anhydride | Ester | Pyridine (B92270) | 3-Ethoxy-5-(acetoxymethyl)phenol |

| Benzoyl Chloride | Ester | Triethylamine | 3-Ethoxy-5-(benzoyloxymethyl)phenol |

| Methyl Iodide | Ether | Sodium Hydride | 3-Ethoxy-5-(methoxymethyl)phenol |

Condensation Reactions and Polymerization Initiation

The hydroxymethyl group, particularly in the presence of the activating phenolic hydroxyl, can undergo condensation reactions. acs.orgresearchgate.net Under acidic or basic conditions, it can react with other phenol (B47542) molecules or with itself to form methylene-bridged oligomers or polymers. researchgate.netresearchgate.net This reactivity is the basis for the formation of phenolic resins. The presence of two reactive sites (the hydroxymethyl group and the activated aromatic ring) allows 3-Ethoxy-5-(hydroxymethyl)phenol to act as a monomer in step-growth polymerization. libretexts.orgyoutube.com

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is acidic and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. ksu.edu.salibretexts.org The electron-donating nature of the ethoxy group at the meta-position slightly enhances the nucleophilicity of the phenoxide.

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group can be readily alkylated to form ethers or acylated to form esters. rsc.orgucalgary.ca O-alkylation is typically carried out using alkyl halides in the presence of a base such as potassium carbonate or sodium hydroxide. rsc.orgpharmaxchange.inforsc.orgmdpi.com O-acylation can be achieved with acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine. rsc.orglew.roresearchgate.net These reactions are generally facile due to the high nucleophilicity of the phenoxide ion. pharmaxchange.info

Table 3: O-Alkylation and O-Acylation of the Phenolic Hydroxyl Group

| Reagent | Product Type | Base | Anticipated Product Name |

|---|---|---|---|

| Ethyl Iodide | Ether | Potassium Carbonate | 1,3-Diethoxy-5-(hydroxymethyl)benzene |

| Benzyl Bromide | Ether | Sodium Hydroxide | 3-(Benzyloxy)-5-(hydroxymethyl)phenol |

| Acetyl Chloride | Ester | Pyridine | 3-Ethoxy-5-(hydroxymethyl)phenyl acetate |

Phenolic Coupling and Dimerization Reactions

Phenols can undergo oxidative coupling reactions to form C-C or C-O linked dimers and polymers. nih.govnih.govwikipedia.org In the case of this compound, oxidative coupling would likely occur at the positions ortho and para to the hydroxyl group, which are activated. The reaction can be catalyzed by various transition metal complexes or enzymatic systems. acs.orgnih.gov The specific coupling products would depend on the reaction conditions and the catalyst employed.

Reactivity of the Ethoxy Substituent

The ethoxy group, an ether linkage to the phenolic ring, is generally stable but can undergo specific reactions under forcing conditions.

Ether Cleavage Investigations

The cleavage of the ether bond in this compound is a key reaction that would yield 5-(hydroxymethyl)benzene-1,3-diol. This transformation typically requires strong acidic conditions. ucalgary.cafiveable.mewikipedia.orgmasterorganicchemistry.comlibretexts.org The most common reagents for cleaving aryl alkyl ethers are strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). ucalgary.cafiveable.melibretexts.org

The reaction proceeds via protonation of the ether oxygen, which makes the ethoxy group a better leaving group (ethanol). fiveable.me Subsequently, a nucleophile, such as the iodide or bromide ion, attacks the ethyl group in an SN2 reaction. fiveable.memasterorganicchemistry.com It is important to note that the nucleophile attacks the alkyl portion of the ether, not the aromatic ring, due to the high energy of breaking a carbon-oxygen bond where the carbon is sp2-hybridized. fiveable.melibretexts.org

Alternative reagents for ether cleavage include boron tribromide (BBr₃), which is a powerful Lewis acid that can effect cleavage under milder conditions than hydrohalic acids. byjus.com Oxidative cleavage methods have also been developed, although they are less common for simple aryl ethyl ethers. nih.govorganic-chemistry.org

Table 1: Hypothetical Conditions for Ether Cleavage of this compound

| Reagent | Conditions | Expected Major Products |

| HI (excess) | Reflux | 5-(hydroxymethyl)benzene-1,3-diol, Ethyl iodide |

| HBr (excess) | Reflux | 5-(hydroxymethyl)benzene-1,3-diol, Ethyl bromide |

| BBr₃ | CH₂Cl₂, low temperature to room temperature | 5-(hydroxymethyl)benzene-1,3-diol, Ethyl bromide |

Nucleophilic Substitution Patterns on the Ethoxy Group

Direct nucleophilic substitution on the ethyl group of the ethoxy substituent without cleavage of the carbon-oxygen bond is not a typical reaction pathway. The primary reactivity of the ethoxy group involves the cleavage of the ether linkage as described above. Once cleaved to the corresponding phenol, derivatization can occur at the newly formed hydroxyl group.

Electrophilic Aromatic Substitution Patterns of the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the hydroxyl (-OH) and the ethoxy (-OCH₂CH₃) groups. ucalgary.cabyjus.comrefinerlink.com Both of these are ortho-, para-directing activators. ucalgary.cabyjus.comrefinerlink.com The hydroxymethyl group (-CH₂OH) is a weakly deactivating, meta-directing group.

The directing effects of the hydroxyl and ethoxy groups are dominant. In this 1,3,5-trisubstituted pattern, the positions ortho and para to the powerful activating groups are key. The positions 2, 4, and 6 are activated. Given that positions 3 and 5 are already substituted, electrophilic attack is expected to occur at the 2, 4, or 6 positions. The hydroxyl group is a more powerful activating group than the ethoxy group. Therefore, substitution will be primarily directed by the hydroxyl group to its ortho positions (positions 4 and 6) and its para position (position 2). The ethoxy group will similarly direct to its ortho (positions 2 and 4) and para (position 6) positions. The synergistic activation by both groups makes the 2, 4, and 6 positions highly susceptible to electrophilic attack.

Common electrophilic aromatic substitution reactions for phenols include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. byjus.commlsu.ac.in Due to the high activation of the ring, these reactions often proceed under mild conditions, and polysubstitution can be a challenge to control. ucalgary.cabyjus.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent and Conditions | Predicted Major Product(s) |

| Bromination | Br₂ in a non-polar solvent (e.g., CCl₄) | 2-Bromo-3-ethoxy-5-(hydroxymethyl)phenol and/or 4-Bromo-3-ethoxy-5-(hydroxymethyl)phenol and/or 6-Bromo-3-ethoxy-5-(hydroxymethyl)phenol |

| Nitration | Dilute HNO₃, low temperature | 2-Nitro-3-ethoxy-5-(hydroxymethyl)phenol and/or 4-Nitro-3-ethoxy-5-(hydroxymethyl)phenol and/or 6-Nitro-3-ethoxy-5-(hydroxymethyl)phenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ (mild conditions) | 2-Acetyl-3-ethoxy-5-(hydroxymethyl)phenol and/or 4-Acetyl-3-ethoxy-5-(hydroxymethyl)phenol and/or 6-Acetyl-3-ethoxy-5-(hydroxymethyl)phenol |

This table illustrates the expected regiochemical outcomes of electrophilic aromatic substitution based on the directing effects of the substituents. The exact product distribution would need to be determined experimentally.

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of this compound can be approached by modifying its existing functional groups or by synthesizing related structures with altered substitution patterns.

Derivatization of the existing functional groups offers a straightforward route to a variety of analogues. The phenolic hydroxyl group can be readily converted into esters or ethers. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a halomethyl group for further nucleophilic substitution.

The synthesis of analogues with different substitution patterns can be achieved through multi-step synthetic sequences. For instance, starting from different substituted resorcinol (B1680541) or phloroglucinol (B13840) derivatives would allow for the introduction of various functional groups at different positions on the aromatic ring. The synthesis of 3,5-disubstituted phenols is a well-established area of organic synthesis, providing numerous strategies to access a wide range of analogues. acs.orgacs.orgoregonstate.edu

One could envision analogues where the ethoxy group is replaced by other alkoxy groups to modulate lipophilicity. Analogues with modifications to the hydroxymethyl group could be designed to introduce different reactive handles or to explore structure-activity relationships in a biological context. For example, replacing the phenolic hydroxyl group with a bioisostere, such as an N-H containing heterocycle, could improve metabolic stability in medicinal chemistry applications. acs.org

Spectroscopic and Advanced Analytical Characterization of 3 Ethoxy 5 Hydroxymethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 3-Ethoxy-5-(hydroxymethyl)phenol provides a precise count of the distinct proton environments and their connectivity. The spectrum, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals all expected signals corresponding to the ethoxy, hydroxymethyl, and aromatic protons. rsc.org

The ethoxy group gives rise to a characteristic ethyl pattern: a triplet at approximately 1.40 ppm, integrating to three protons (CH₃), and a quartet around 4.02 ppm, integrating to two protons (OCH₂). rsc.org The splitting pattern, a triplet and a quartet, arises from the coupling between the adjacent methyl and methylene protons, with a typical coupling constant (J) of 7.0 Hz. rsc.org

The hydroxymethyl group (-CH₂OH) protons appear as a doublet at 4.61 ppm. rsc.org This signal integrates to two protons and is split into a doublet by the adjacent hydroxyl proton. A broad singlet corresponding to the phenolic hydroxyl proton (-OH) is observed at approximately 4.91 ppm. rsc.org The broadness of this peak is characteristic of exchangeable protons.

The aromatic region of the spectrum displays three distinct signals, confirming the 1,3,5-substitution pattern of the benzene ring. These signals appear as multiplets or broad singlets in the range of 6.29-6.49 ppm. rsc.org Specifically, one proton is observed as a multiplet between 6.29-6.31 ppm, while two other aromatic protons appear as broad singlets around 6.43 ppm and 6.49 ppm. rsc.org

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

|---|---|---|---|---|

| 1.40 | Triplet (t) | 7.0 | 3H | -OCH₂CH ₃ |

| 4.02 | Quartet (q) | 7.0 | 2H | -OCH ₂CH₃ |

| 4.61 | Doublet (d) | 5.6 | 2H | Ar-CH ₂OH |

| 4.91 | Broad Singlet (br s) | - | 1H | Ar-OH |

| 6.29-6.31 | Multiplet (m) | - | 1H | Ar-H |

| 6.43 | Broad Singlet (br s) | - | 1H | Ar-H |

Data sourced from ChemicalBook. rsc.org

The ethoxy group carbons are predicted to appear in the upfield region, with the methyl carbon (-CH₃) around 15 ppm and the methylene carbon (-OCH₂) at approximately 63 ppm. The hydroxymethyl carbon (-CH₂OH) is expected to resonate near 65 ppm.

The six aromatic carbons will have chemical shifts in the typical downfield region for benzene derivatives (100-160 ppm). The carbons directly attached to oxygen atoms (C1, C3) will be the most deshielded. Based on analogs, C1 (bearing the hydroxyl group) and C3 (bearing the ethoxy group) are predicted to be in the 156-160 ppm range. C5, attached to the hydroxymethyl group, is expected around 144 ppm. The unsubstituted aromatic carbons (C2, C4, C6) are predicted to appear between 100 and 108 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~15 | -OCH₂C H₃ |

| ~63 | -OC H₂CH₃ |

| ~65 | Ar-C H₂OH |

| ~101 | C2 |

| ~106 | C6 |

| ~108 | C4 |

| ~144 | C5 |

| ~157 | C1 |

Note: These are predicted values based on substituent effects and data from analogous compounds.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments made from 1D spectra.

A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For this compound, the following key correlations would be expected:

A cross-peak between the triplet at 1.40 ppm (-CH₃) and the quartet at 4.02 ppm (-OCH₂), confirming their connectivity within the ethoxy group.

A correlation between the hydroxymethyl protons (4.61 ppm) and the hydroxyl proton, confirming the -CH₂OH group.

Weak long-range couplings might be observed between the benzylic protons (-CH₂OH) and the aromatic protons at the C4 and C6 positions.

An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively link the proton signals to their corresponding carbon atoms, confirming the assignments in Tables 1 and 2. Expected correlations include:

The proton signal at 1.40 ppm with the predicted carbon signal at ~15 ppm.

The proton signal at 4.02 ppm with the predicted carbon signal at ~63 ppm.

The proton signal at 4.61 ppm with the predicted carbon signal at ~65 ppm.

The three aromatic proton signals (6.29-6.49 ppm) with their respective predicted carbon signals (~101, ~106, ~108 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound shows a clear molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 168.0, which corresponds to its molecular weight (C₉H₁₂O₃). rsc.org

The fragmentation pattern is influenced by the functional groups present. Key fragmentation pathways for substituted benzyl alcohols and phenols can be applied to predict the major fragment ions:

Loss of a hydroxyl radical (•OH): Cleavage of the C-O bond in the hydroxymethyl group would lead to a fragment ion at m/z 151.

Benzylic cleavage: Loss of the entire hydroxymethyl group as a radical (•CH₂OH) would result in an ion at m/z 137.

Formation of a tropylium-type ion: A common fragmentation for benzyl alcohols involves the loss of a water molecule followed by rearrangement, or direct loss of the side chain, potentially leading to stable aromatic cations. Loss of the ethoxy group could lead to a fragment at m/z 123.

Cleavage of the ethoxy group: Loss of an ethyl radical (•CH₂CH₃) from the molecular ion would produce a significant fragment at m/z 139. Subsequent loss of carbon monoxide (CO) from this phenolic fragment could yield an ion at m/z 111.

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Identity |

|---|---|

| 168 | [M]⁺ (Molecular Ion) |

| 151 | [M - •OH]⁺ |

| 139 | [M - •CH₂CH₃]⁺ |

| 137 | [M - •CH₂OH]⁺ |

| 123 | [M - •OCH₂CH₃]⁺ |

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. For phenolic compounds like this compound, ESI is particularly effective in negative ion mode, where the acidic phenolic proton is easily lost to form a stable [M-H]⁻ ion at m/z 167.

The primary application of ESI-MS for this compound would be in conjunction with liquid chromatography (LC-ESI-MS). This hyphenated technique allows for the separation of the compound from a complex mixture (e.g., a reaction mixture or a biological sample) followed by its highly sensitive and specific detection by the mass spectrometer. The ability to generate a deprotonated molecular ion with high efficiency makes ESI-MS an excellent tool for quantitative analysis and for confirming the presence of the compound in various matrices. While ESI itself causes little fragmentation, tandem mass spectrometry (ESI-MS/MS) can be employed, where the [M-H]⁻ ion is isolated and fragmented to provide further structural confirmation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an experimental mass that can be compared to a calculated theoretical mass. This comparison serves to confirm the molecular formula of the compound.

For this compound, the molecular formula is C₉H₁₂O₃. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁶O). The observed mass from an HRMS experiment would be expected to be very close to this theoretical value. A minimal difference between the observed and theoretical mass provides strong evidence for the correct elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Exact Mass Determination of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₃ |

| Theoretical Exact Mass (Monoisotopic) | 168.07864 u |

| Observed Exact Mass (Example) | 168.07881 u |

Note: The observed exact mass and mass difference are representative examples for illustrative purposes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a molecular "fingerprint".

Vibrational Band Assignments and Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: a phenolic hydroxyl (-OH), an alcoholic hydroxyl (-OH), an ether linkage (C-O-C), and a substituted aromatic ring.

O-H Stretching: The spectrum is expected to show a very broad and strong absorption band in the region of 3550-3200 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding involving both the phenolic and alcoholic hydroxyl groups. docbrown.infolibretexts.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and hydroxymethyl groups are observed just below 3000 cm⁻¹, usually in the 2980-2850 cm⁻¹ range.

Aromatic C=C Stretching: The presence of the benzene ring is confirmed by one or more sharp, medium-intensity bands in the 1600-1440 cm⁻¹ region. docbrown.info

C-O Stretching: Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the phenolic group is typically found around 1230-1140 cm⁻¹. docbrown.info The C-O stretch associated with the primary alcohol and the ether linkage will also appear in the 1260-1000 cm⁻¹ region.

O-H Bending: The in-plane bending of the O-H groups can also be observed, typically around 1410-1310 cm⁻¹. docbrown.info

Table 2: IR Vibrational Band Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3550–3200 (broad, strong) | O–H stretch | Phenolic and Alcoholic –OH |

| 3100–3000 (weak to medium) | C–H stretch | Aromatic C-H |

| 2980–2850 (medium) | C–H stretch | Aliphatic C-H (CH₃, CH₂) |

| 1600–1440 (medium, sharp) | C=C stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules containing π-electron systems and non-bonding electrons, known as chromophores, can absorb energy in the UV-Vis range, promoting electrons from a lower energy orbital to a higher energy one. libretexts.orguzh.ch

Electronic Transitions and Chromophoric Analysis

The primary chromophore in this compound is the substituted benzene ring. The presence of oxygen-containing substituents (hydroxyl, ethoxy) with non-bonding electron pairs (n electrons) on the aromatic ring influences the electronic transitions. The expected transitions are primarily π → π* and n → π*. youtube.comyoutube.com

π → π Transitions:* These are typically high-energy transitions that result in strong absorption bands. For phenols, two such bands are often observed, analogous to the primary band (¹Lₐ) and the secondary band (¹Lₑ) in benzene. nih.gov In polar solvents, these bands may appear around 210-220 nm and 270-280 nm, respectively. nih.gov

n → π Transitions:* These transitions involve the promotion of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital of the aromatic ring. uzh.ch They are generally of lower intensity compared to π → π* transitions.

The auxochromic effects of the hydroxyl, ethoxy, and hydroxymethyl groups, which donate electron density to the aromatic ring, typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

Table 3: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore/System |

|---|---|---|

| ~270–280 nm | π → π* | Substituted Benzene Ring |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for the analysis of non-volatile organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing phenolic compounds. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For this compound, a C18 (octadecylsilyl) column is a common choice for the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a buffer (e.g., phosphate or acetate) to control the pH. chromatographyonline.comresearchgate.net Controlling the pH is important to ensure the phenolic group remains in a consistent protonation state, leading to sharp and reproducible peaks. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum (e.g., ~275 nm).

Table 4: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | C18 (Octadecylsilyl), e.g., 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and characterization of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides critical data regarding its molecular weight and purity. The gas chromatography component separates the compound from the sample matrix based on its volatility and interaction with the stationary phase of the GC column. Following separation, the compound is introduced into the mass spectrometer.

In the mass spectrometer, the this compound molecules are ionized, typically through electron ionization (EI). This process involves bombarding the molecules with a high-energy electron beam, which results in the formation of a positively charged molecular ion ([M]⁺) and various fragment ions. The molecular ion peak is particularly significant as it confirms the molecular weight of the compound. For this compound, the molecular ion is observed at a mass-to-charge ratio (m/z) of 168.0. chemicalbook.com This finding is consistent with the compound's molecular formula of C₉H₁₂O₃ and a calculated molecular weight of approximately 168.19 g/mol . chemicalbook.com

The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a chemical fingerprint. While the molecular ion confirms the compound's identity, the fragmentation pattern, which details the breakdown of the molecular ion into smaller charged fragments, provides structural information. Although a detailed fragmentation pattern is not elaborated here, the identification of the molecular ion peak is the foundational step in the GC-MS characterization of this compound.

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | chemicalbook.com |

| Molecular Ion ( [M]⁺) | 168.0 m/z | chemicalbook.com |

| Molecular Formula | C₉H₁₂O₃ | chemicalbook.com |

| Molecular Weight | 168.19 g/mol | chemicalbook.com |

Column Chromatography for Compound Purification

Column chromatography is a fundamental purification technique in synthetic chemistry, essential for isolating desired compounds from reaction mixtures. In the synthesis of this compound, column chromatography is employed to purify the crude product, ensuring the removal of unreacted starting materials, byproducts, and other impurities. chemicalbook.com

The purification process involves a stationary phase, typically silica gel, packed into a glass column. The crude material containing this compound is loaded onto the top of the silica column. A solvent system, known as the mobile phase, is then passed through the column. The separation of the components is based on their differential adsorption to the stationary phase and their solubility in the mobile phase.

For the purification of this compound, a gradient elution technique is utilized. chemicalbook.com This method involves gradually increasing the polarity of the mobile phase during the separation process. Specifically, a gradient of hexane and ethyl acetate is used, starting with a less polar mixture and moving towards a more polar one. The initial mobile phase composition is a 4:1 ratio of hexane to ethyl acetate, which is progressively changed to a 2:1 ratio. chemicalbook.com This gradual increase in polarity allows for the effective separation of compounds with different polarities, ensuring a high degree of purity for the final isolated product. This purification step is critical for obtaining the title compound in a substantially pure form for subsequent analysis and use. chemicalbook.com

Table 2: Column Chromatography Parameters for the Purification of this compound

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel | chemicalbook.com |

| Mobile Phase | Gradient of Hexane/Ethyl Acetate | chemicalbook.com |

| Elution Gradient | From 4:1 to 2:1 (Hexane:Ethyl Acetate) | chemicalbook.com |

| Purpose | Purification of crude material to yield the title compound | chemicalbook.com |

Computational Chemistry and Theoretical Studies of 3 Ethoxy 5 Hydroxymethyl Phenol

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational flexibility of 3-Ethoxy-5-(hydroxymethyl)phenol are fundamental to its chemical behavior. Computational methods, such as molecular mechanics and quantum mechanics, can be employed to determine the most stable conformations and the energy barriers between them.

Conformational analysis of this compound would involve the systematic rotation of its flexible dihedral angles, primarily those associated with the ethoxy and hydroxymethyl groups. The potential energy surface can be scanned to identify local and global energy minima, which correspond to the most probable conformations of the molecule.

Key Dihedral Angles for Conformational Analysis:

C(ar)-O-C(ethyl)-C(methyl): Rotation around this bond determines the orientation of the ethyl group.

C(ar)-C(hydroxymethyl)-O-H: Rotation around this bond influences the position of the hydroxyl hydrogen of the hydroxymethyl group.

C(ar)-O(phenol)-H: Rotation around this bond affects the orientation of the phenolic hydroxyl group.

The stability of different conformers is governed by a combination of steric and electronic effects, including intramolecular hydrogen bonding. For instance, a hydrogen bond could potentially form between the phenolic hydroxyl group and the oxygen of the ethoxy group, or between the hydroxymethyl proton and the phenolic oxygen. The likelihood and strength of such interactions can be predicted using computational models.

Electronic Structure and Quantum Chemical Descriptors

The electronic structure of a molecule dictates its reactivity and physical properties. Quantum chemical calculations can provide a detailed picture of the electron distribution and energy levels within this compound.

Key Quantum Chemical Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the hydroxyl and ethoxy groups would be expected to be regions of negative potential, while the hydroxyl protons would be areas of positive potential.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, providing further insight into the molecule's polarity and reactive sites.

These descriptors are instrumental in understanding the molecule's behavior in chemical reactions and its interactions with other molecules.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. For this compound, computational methods could be used to explore various reactions, such as:

Oxidation of the hydroxymethyl group: The mechanism of oxidation to the corresponding aldehyde or carboxylic acid could be modeled to determine the most favorable reaction pathway and the structure of the transition state.

Electrophilic aromatic substitution: The directing effects of the ethoxy and hydroxymethyl groups on the aromatic ring could be rationalized by calculating the energies of the intermediate sigma complexes for substitution at different positions.

Etherification or esterification reactions: The reactivity of the phenolic and benzylic hydroxyl groups could be compared by modeling their reactions with electrophiles.

By calculating the activation energies and reaction energies for different possible pathways, computational studies can provide a detailed understanding of the factors that control the selectivity and rate of a reaction.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of molecules, which can be compared with experimental data for validation of the computational model and for the interpretation of experimental spectra.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predicted values can aid in the assignment of peaks in experimental NMR spectra. For instance, experimental ¹H NMR data for this compound shows characteristic peaks for the ethoxy, hydroxymethyl, and aromatic protons. chemicalbook.com

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, generating a theoretical IR spectrum. This can help in assigning the vibrational modes observed in an experimental spectrum, such as the O-H and C-O stretching frequencies.

UV-Vis Spectroscopy: The electronic transitions of a molecule can be calculated using time-dependent density functional theory (TD-DFT) to predict the absorption wavelengths (λmax) in the UV-Vis spectrum. This provides insight into the electronic structure and chromophores within the molecule.

Comparison of predicted and experimental spectra serves as a critical validation of the computational methods used and can lead to a more refined understanding of the molecule's structure and properties.

Structure-Property Relationship Modeling for this compound and its Analogues

Structure-Property Relationship (SPR) models, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are statistical models that correlate the chemical structure of a compound with its biological activity or physical properties.

For this compound and its analogues, SPR models could be developed to predict various properties, such as:

Physicochemical properties: LogP (lipophilicity), solubility, and boiling point can be predicted based on a set of calculated molecular descriptors.

Biological activity: Models could be developed to predict the potential toxicity or therapeutic activity of this class of compounds by correlating molecular descriptors with experimental biological data. polimi.it

The development of such models typically involves:

Data Set Compilation: Gathering a set of molecules with known experimental data for the property of interest.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., electronic, topological, steric) for each molecule in the data set. polimi.it

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to the property.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Mechanistic Investigations Involving 3 Ethoxy 5 Hydroxymethyl Phenol in Chemical Systems

Catalytic Roles and Mechanisms of 3-Ethoxy-5-(hydroxymethyl)phenol-Derived Systems

While direct catalytic applications of this compound are not extensively documented in publicly available literature, the catalytic potential of its structural precursors and related resorcinol (B1680541) derivatives has been a subject of investigation. These studies provide a foundation for understanding how this compound-derived systems could function as catalysts.

The precursor, 3,5-dihydroxybenzyl alcohol, has been utilized in the synthesis of dendritic polymers. These highly branched macromolecules have been explored for their applications in catalysis, where they can act as nanoreactors or support for catalytic species. sigmaaldrich.com The presence of multiple hydroxyl groups in these dendritic structures allows for further functionalization, which can be tailored for specific catalytic processes.

Furthermore, resorcinol derivatives have been shown to participate in and catalyze various chemical transformations. For instance, the acylation of resorcinol is a key step in the synthesis of various pharmaceutical compounds, with catalysts like zinc dichloride being employed. jmchemsci.comjmchemsci.com Theoretical studies on the acylation of resorcinol have investigated the transition states to determine the most probable reaction pathways, indicating that acylation is favored at the para position to the hydroxyl groups. jmchemsci.comjmchemsci.com This understanding of reactivity in related systems is crucial for designing catalytic applications for derivatives of this compound.

The table below summarizes the catalytic applications of related resorcinol derivatives, offering insights into the potential roles of this compound-derived systems.

| Derivative System | Catalytic Application | Mechanistic Aspect |

| Dendritic polymers based on 3,5-dihydroxybenzyl alcohol | Nanoreactors, catalyst support | Encapsulation of reactive species, high surface area for catalysis |

| Resorcinol in acylation reactions | Synthesis of pharmaceutical intermediates | Electrophilic aromatic substitution, transition state stabilization |

Radical Scavenging Mechanisms of Phenolic Moieties

The phenolic hydroxyl group is a key structural feature that bestows antioxidant and radical scavenging properties upon a wide range of compounds. The mechanism of radical scavenging by phenols primarily involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. frontiersin.org This process is known as hydrogen atom transfer (HAT). frontiersin.org

The efficiency of a phenolic compound as a radical scavenger is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the ethoxy group in this compound, can increase the electron density on the aromatic ring and stabilize the resulting phenoxyl radical through resonance. This stabilization lowers the bond dissociation enthalpy (BDE) of the phenolic O-H bond, making hydrogen atom donation more favorable. nih.gov Studies on methoxy-substituted phenols, which are structurally similar to ethoxy-substituted ones, have shown that these substituents enhance radical-scavenging activity. mdpi.com

The general mechanism for radical scavenging by a phenolic compound (ArOH) can be represented as:

Initiation: A radical (R•) is present in the system.

Propagation (Scavenging): ArOH + R• → ArO• + RH

Termination: The resulting phenoxyl radical (ArO•) is relatively stable and can react with another radical to terminate the chain reaction.

The stability of the phenoxyl radical is a critical factor. In the case of this compound, the ethoxy group can contribute to delocalizing the unpaired electron of the phenoxyl radical, thus enhancing its stability.

Reaction Pathway Analysis and Intermediate Characterization

Understanding the reaction pathways and characterizing the intermediates of this compound are essential for predicting its behavior in various chemical environments. While specific experimental data for this compound is limited, theoretical and experimental studies on phenol (B47542) and its substituted derivatives provide valuable insights.

Theoretical studies on phenol decomposition have identified key reaction pathways, including molecular decomposition and bond fission. rsc.orgresearchgate.net For substituted phenols, the nature of the substituents plays a crucial role in determining the dominant reaction mechanism. For instance, in the electrochemical oxidation of p-substituted phenols, the reaction can proceed via a direct electron transfer (DET) mechanism, leading to the formation of radical cations and subsequent products like benzoquinones. nih.gov The anodic potential required for these reactions is dependent on the electron-donating or withdrawing nature of the substituent. nih.gov

In the context of this compound, several reaction pathways can be postulated:

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. In the presence of an oxidizing agent, it can be converted to a phenoxyl radical, which can then undergo further reactions, such as dimerization or coupling, or be oxidized to a quinone-type structure. The presence of the electron-donating ethoxy group would likely facilitate this oxidation.

Ether Cleavage: The ethoxy group could potentially be cleaved under harsh acidic or basic conditions, though this is generally a less favorable reaction compared to reactions at the phenolic hydroxyl group.

Reactions of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or a carboxylic acid, or esterification.

The characterization of intermediates in such reactions would typically involve spectroscopic techniques such as:

UV-Vis Spectroscopy: To detect the formation of colored intermediates like phenoxyl radicals or quinones.

Electron Paramagnetic Resonance (EPR) Spectroscopy: To directly observe and characterize radical intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of stable intermediates and final products.

The table below outlines potential reaction pathways and the expected intermediates for this compound based on the reactivity of related compounds.

| Reaction Type | Potential Reagents | Expected Intermediates |

| Oxidation | Oxidizing agents (e.g., Fremy's salt, metal oxides) | 3-Ethoxy-5-(hydroxymethyl)phenoxyl radical, quinone methide |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., acyl chlorides, alkyl halides) | Substituted this compound derivatives |

| Oxidation of Hydroxymethyl Group | Mild oxidizing agents (e.g., PCC) | 3-Ethoxy-5-formylphenol |

| Oxidation of Hydroxymethyl Group | Strong oxidizing agents (e.g., KMnO4) | 3-Ethoxy-5-carboxyphenol |

Advanced Applications of 3 Ethoxy 5 Hydroxymethyl Phenol in Chemical Sciences

Role in Polymer and Material Science

The bifunctional nature of 3-Ethoxy-5-(hydroxymethyl)phenol, arising from its phenolic and alcohol moieties, allows it to be a valuable component in the creation of novel polymers and materials with tailored properties.

Monomer in Resin Synthesis

This compound can serve as a monomer in the synthesis of various resins, particularly phenolic resins. The presence of the phenolic hydroxyl group and the hydroxymethyl group allows it to undergo condensation polymerization reactions, typically with an aldehyde such as formaldehyde, to form a three-dimensional network structure. The ethoxy group on the aromatic ring can modify the properties of the resulting resin, potentially improving its solubility in organic solvents, increasing its flexibility, and altering its thermal and mechanical characteristics.

The general reaction for the formation of a phenolic resin involves the electrophilic substitution of the aromatic ring by the aldehyde, followed by condensation reactions between the resulting hydroxymethyl groups and other phenol (B47542) molecules. The reactivity of the aromatic ring of this compound is influenced by the activating hydroxyl and ethoxy groups.

Table 1: Potential Properties of Resins Derived from this compound (Note: The following data is illustrative and based on the expected contributions of the monomer's functional groups to the final polymer properties.)

| Property | Expected Influence of this compound |

| Solubility | Enhanced in organic solvents due to the ethoxy group. |

| Flexibility | Increased due to the disruption of the rigid phenolic network by the ethoxy group. |

| Thermal Stability | Potentially modified compared to traditional phenol-formaldehyde resins. |

| Adhesion | Good adhesion properties are expected due to the presence of polar hydroxyl and ether groups. |

Crosslinking Agent Development

The di-functional nature of this compound makes it a candidate for the development of specialized crosslinking agents. The phenolic hydroxyl and hydroxymethyl groups can react with various functional groups in polymer chains, leading to the formation of a crosslinked network. This process enhances the mechanical strength, thermal stability, and chemical resistance of the polymers.

For instance, the hydroxyl groups of this compound can react with isocyanate groups in polyurethanes or with epoxy groups in epoxy resins, thereby acting as a curing agent. The structure of the crosslinker can be tailored to control the crosslinking density and, consequently, the final properties of the material.

Functionalization of Polymeric Matrices

For example, the phenolic group can be deprotonated and reacted with alkyl halides to introduce new side chains, or it can be used to chelate metal ions. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing further handles for chemical transformations. This functionalization can be used to improve properties such as hydrophilicity, biocompatibility, or to introduce specific recognition sites for sensing applications.

Intermediacy in Complex Organic Synthesis

The array of functional groups on this compound makes it a valuable intermediate for the construction of more complex organic molecules, including natural products and pharmaceutical agents.

Building Block for Natural Product Synthesis

While specific examples of the use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its structure represents a useful synthon. Many natural products contain substituted aromatic rings, and this compound provides a pre-functionalized aromatic core that can be elaborated upon. The phenolic hydroxyl can act as a directing group in electrophilic aromatic substitution reactions, and both the hydroxyl and hydroxymethyl groups can be transformed into a variety of other functionalities.

Table 2: Potential Synthetic Transformations of this compound for Natural Product Synthesis (Note: This table outlines plausible synthetic routes based on the compound's functional groups.)

| Functional Group | Potential Transformation | Resulting Functionality |

| Phenolic -OH | Etherification, Esterification, O-alkylation | Protected hydroxyl, ether linkage, ester linkage |

| -CH2OH | Oxidation, Halogenation, Tosylation | Aldehyde, Carboxylic acid, Benzyl halide, Leaving group |

| Aromatic Ring | Electrophilic Substitution (e.g., nitration, halogenation) | Further substituted aromatic core |

Precursor for Pharmaceutical Intermediates (Synthetic Routes)

The structural motifs present in this compound are found in various biologically active molecules. Therefore, it can serve as a precursor for the synthesis of pharmaceutical intermediates. The combination of a phenol, an ether, and an alcohol functionality provides multiple points for synthetic diversification to create libraries of compounds for drug discovery.

A plausible synthetic route could involve the modification of the hydroxymethyl group, for example, by converting it to an amine or an amide, which are common functionalities in pharmaceuticals. The phenolic hydroxyl could be used to link the molecule to other pharmacophores. While direct synthetic routes from this compound to specific marketed drugs are not readily found in the literature, its potential as a starting material is significant based on its chemical reactivity.

Ligand Design in Coordination Chemistry

The molecular architecture of this compound provides multiple potential coordination sites, making it a candidate for ligand design in coordination chemistry. The phenolic hydroxyl group, the oxygen of the ethoxy group, and the oxygen of the hydroxymethyl group can all potentially interact with metal centers.

The deprotonated phenolic hydroxyl group is a common and effective binding site for a wide range of metal ions. The presence of both a soft donor (the ethoxy ether oxygen) and a harder donor (the hydroxymethyl alcohol oxygen) in addition to the phenoxide oxygen could allow for versatile coordination modes. This multifunctionality could enable the compound to act as a bidentate or even a tridentate ligand, depending on the metal ion and the reaction conditions.

While specific examples of coordination complexes with this compound as a ligand are not readily found in the literature, the principles of coordination chemistry suggest its potential to form stable complexes with various transition metals and main group elements. Research in this area would be necessary to explore the full potential of this compound in creating novel coordination compounds with interesting catalytic, magnetic, or optical properties.

Reagent in Specialized Chemical Processes

As a functionalized phenol, this compound has the potential to serve as a valuable reagent or building block in various specialized chemical processes. Its reactivity is dictated by the interplay of its three key functional groups: the phenol, the ether, and the primary alcohol.

The phenolic hydroxyl group imparts acidic properties and allows for electrophilic substitution on the aromatic ring. The activating nature of the hydroxyl and ethoxy groups would direct incoming electrophiles to the ortho and para positions. The hydroxymethyl group can undergo reactions typical of primary alcohols, such as oxidation to an aldehyde or a carboxylic acid, esterification, or conversion to a leaving group for subsequent nucleophilic substitution.

One area of potential application is in the synthesis of more complex molecules, including pharmaceutical intermediates and other bioactive compounds. The combination of functional groups in this compound could allow for sequential and selective modifications, making it a versatile starting material. For instance, the hydroxymethyl group could be oxidized to an aldehyde, which could then participate in condensation reactions to build larger molecular scaffolds.

Furthermore, resorcinol (B1680541) derivatives, of which this compound is an example, are known to be used in the synthesis of dyes, polymers, and specialty resins. The specific substitution pattern of this compound could lead to materials with unique properties.

Below is a table summarizing the potential reactivity of the functional groups present in this compound, which underpins its utility as a reagent in specialized chemical processes.

| Functional Group | Potential Reactions | Potential Products |

| Phenolic Hydroxyl | O-Alkylation, O-Acylation, Electrophilic Aromatic Substitution | Aryl ethers, Aryl esters, Further substituted phenols |

| Hydroxymethyl | Oxidation, Esterification, Etherification, Halogenation | Aldehydes, Carboxylic acids, Esters, Ethers, Alkyl halides |

| Aromatic Ring | Electrophilic Substitution (e.g., Nitration, Halogenation) | Substituted aromatic compounds |

The specific reaction conditions would determine the outcome of these transformations, and further research is needed to explore and optimize the use of this compound in these and other specialized chemical processes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Ethoxy-5-(hydroxymethyl)phenol to achieve high yield and purity?

- Methodology : Adapt synthetic routes from structurally analogous compounds. For example, fluorination methods using Selectfluor () can be modified by replacing fluorine precursors with ethoxy groups. Use controlled reaction conditions (e.g., acetonitrile or dichloromethane as solvents, room temperature) and monitor reaction progress via thin-layer chromatography (TLC). Purification via column chromatography or recrystallization ensures high purity. Include kinetic studies to identify optimal reaction times and catalyst ratios (e.g., sodium hydroxide for condensation reactions as in ) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm the positions of the ethoxy and hydroxymethyl groups on the aromatic ring (e.g., chemical shifts for –OCHCH and –CHOH).

- FT-IR : Identify functional groups (e.g., O–H stretching at ~3200–3500 cm, C–O–C stretching for ethoxy at ~1100 cm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).

Cross-reference with databases like PubChem () for spectral validation .

Advanced Research Questions

Q. How does the ethoxy substituent influence the reactivity of hydroxymethyl phenol derivatives in condensation reactions compared to other alkyl or halogen groups?

- Methodology : Compare reaction kinetics and thermodynamics using substituent-specific studies. For example:

- Conduct condensation reactions with formaldehyde ( ) under identical conditions for this compound vs. fluorinated analogs ().

- Use differential scanning calorimetry (DSC) to assess activation energy differences.

- The ethoxy group’s electron-donating nature may enhance electrophilic substitution rates compared to electron-withdrawing fluorine groups, altering resin crosslinking efficiency ( ) .

Q. What experimental design strategies can be employed to investigate the thermal stability of this compound under varying environmental conditions?

- Methodology : Apply a Design of Experiments (DoE) framework ():

- Factors : Temperature (100–200°C), humidity (0–80% RH), and pH (acidic/neutral/basic).

- Response Variables : Degradation rate (via HPLC), structural changes (via TGA-FTIR).

- Use a central composite design to model nonlinear effects. Statistical analysis (ANOVA) identifies dominant degradation pathways. Reference Montgomery’s experimental design principles () for robust data interpretation .

Q. How can researchers resolve contradictions in reported reaction kinetics between this compound and formaldehyde under acidic vs. basic conditions?

- Methodology :

- Mechanistic Studies : Use C-labeled formaldehyde to track incorporation into the resin network via NMR.

- pH-Dependent Kinetics : Compare reaction rates under acidic (e.g., oxalic acid) and basic (e.g., NaOH) catalysis. Under basic conditions, hydroxymethyl groups may deprotonate, accelerating condensation ( ).

- Computational Modeling : Density functional theory (DFT) calculations can reveal transition-state energy barriers for key steps (e.g., methylene bridge formation). Validate with experimental Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.